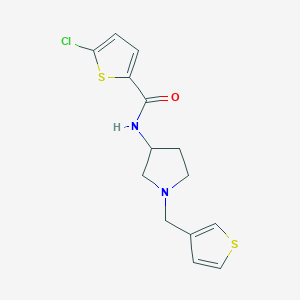

5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide

Description

This compound is a thiophene-2-carboxamide derivative featuring a pyrrolidine ring substituted with a thiophen-3-ylmethyl group.

Properties

IUPAC Name |

5-chloro-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2OS2/c15-13-2-1-12(20-13)14(18)16-11-3-5-17(8-11)7-10-4-6-19-9-10/h1-2,4,6,9,11H,3,5,7-8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJMCNNQZWWVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(S2)Cl)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors, indicating a potential for diverse biological activities.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets, which could result in various biological effects.

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound could affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown a range of biological activities, suggesting that this compound could also have diverse molecular and cellular effects.

Biological Activity

5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on recent studies and findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 370.9 g/mol. The compound features a thiophene ring, which is known for its aromatic properties, and a carboxamide functional group that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization involving suitable amines and aldehydes or ketones.

- Introduction of the Thiophene Group : This can be accomplished via cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Carboxamide Formation : The final step involves reacting the intermediate with a suitable carboxylic acid derivative under basic conditions.

Biological Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including those structurally related to this compound.

Anticancer Mechanisms

- Cell Line Studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including Hep3B (Hepatocellular carcinoma), with IC50 values ranging from 5.46 µM to 12.58 µM . These compounds disrupt spheroid formation in cancer cells, leading to altered cellular morphology and potentially inhibiting tumor growth.

- Binding Interactions : The thiophene moiety enhances binding affinity within the tubulin-colchicine-binding pocket, suggesting that these compounds may act similarly to known anticancer agents like Combretastatin A4 (CA4) by stabilizing microtubules and preventing cell division .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene and pyrrolidine components significantly affect biological activity:

| Compound Variant | IC50 (µM) | Binding Interaction |

|---|---|---|

| Base Compound | - | - |

| Variant 2b | 5.46 | High stability in tubulin binding |

| Variant 2e | 12.58 | Enhanced π-cationic interactions |

These findings suggest that increasing electron density on the thiophene ring could enhance anticancer activity by improving interaction profiles within target sites.

Case Studies

Several case studies have demonstrated the effectiveness of thiophene carboxamides in preclinical models:

- Study on Hep3B Cells : A recent study showed that thiophene derivatives caused significant cell cycle arrest in G2/M phase, indicating their potential as antitumor agents .

- Molecular Dynamics Simulations : Simulations indicated that these compounds maintain stable conformations when bound to tubulin over extended periods (100 ns), reinforcing their potential therapeutic efficacy .

Comparison with Similar Compounds

Structural Analog 1: Rivaroxaban (BAY 59-7939)

Structure : 5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Key Differences :

- Core Substitution: Rivaroxaban contains a morpholinone-oxazolidinone motif instead of a pyrrolidine-thiophenemethyl group.

- Stereochemistry : The (S)-enantiomer (rivaroxaban) exhibits potent FXa inhibition (IC50 = 0.7 nM), while the (R)-enantiomer is 100-fold less active .

Pharmacology : - Target : Direct FXa inhibitor; approved for thromboembolic disorders.

- Binding Mode: The oxazolidinone and morpholinone groups enhance hydrogen bonding with FXa residues (e.g., Tyr228, Gln192) . Clinical Relevance: Orally bioavailable with a half-life of 5–13 hours .

Structural Analog 2: Segartoxaban

Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzene-1-sulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide

Key Differences :

Structural Analog 3: 3-Chloro-N-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Thiadiazol-2-yl]-1-Benzothiophene-2-Carboxamide

Structure: Benzothiophene-2-carboxamide with a thiadiazole-pyrrolidinone substituent. Key Differences:

- Pharmacology:

- Limited data available, but benzothiophene derivatives often exhibit enhanced metabolic stability compared to thiophenes .

Structural Analog 4: 5-Chloro-N-{[2-(Thiophen-3-yl)Pyridin-4-yl]Methyl}Thiophene-2-Carboxamide

Structure : Thiophene-2-carboxamide with a pyridinylmethyl-thiophene substituent.

Key Differences :

- Pharmacology:

- No direct FXa inhibition data reported, but pyridine-containing analogs often show improved oral bioavailability .

Research Findings and Mechanistic Insights

- Rivaroxaban’s Success: The oxazolidinone-morpholinone motif in rivaroxaban optimizes binding to FXa’s S1 and S4 pockets, critical for potency .

- Role of Stereochemistry : The (S)-configuration in rivaroxaban is essential for activity; inversion to (R) reduces efficacy .

- Pyrrolidine vs.

- Environmental and Safety Profiles : The target compound’s safety sheet highlights significant environmental toxicity, a concern less emphasized for rivaroxaban .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)thiophene-2-carboxamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step organic reactions, including amide bond formation between the thiophene-2-carboxylic acid derivative and the pyrrolidine-containing amine. Key intermediates (e.g., thiophen-3-ylmethyl-pyrrolidin-3-amine) should be purified via column chromatography and characterized using -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to confirm regiochemistry and functional group integrity. Crystalline intermediates may be analyzed via X-ray diffraction (XRD) for stereochemical confirmation .

Q. How is the compound’s purity validated in preclinical studies?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column. Mobile phases often consist of acetonitrile/water gradients. Purity thresholds ≥98% are standard for pharmacological testing. Impurities (e.g., degradation products) are identified via LC-MS/MS and compared against reference standards .

Q. What in vitro assays are suitable for evaluating its biological activity as a Factor Xa inhibitor?

- Methodology : Employ fluorogenic substrate-based assays to measure inhibition of human Factor Xa. IC values are calculated using dose-response curves (typically 0.1–100 nM range). Parallel testing against thrombin (Factor IIa) ensures selectivity. Reference compounds like rivaroxaban (BAY 59-7939) should be included for benchmarking .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in polymorphic forms of the compound?

- Methodology : Single-crystal XRD using SHELXL or SHELXTL software for structure refinement. Mercury CSD aids in visualizing packing motifs and hydrogen-bonding networks. For polymorphs, compare unit cell parameters and space groups (e.g., monoclinic vs. orthorhombic systems). Thermal stability of forms is assessed via differential scanning calorimetry (DSC) .

Q. What strategies address contradictions in pharmacokinetic (PK) data between animal models and humans?

- Methodology : Conduct interspecies allometric scaling with correction factors for plasma protein binding and metabolic clearance. Use compartmental modeling (e.g., two-compartment IV bolus) to extrapolate parameters like and . Validate using human hepatocyte assays for CYP3A4/5-mediated metabolism, a key pathway for thiophene carboxamides .

Q. How are degradation pathways elucidated under accelerated stability conditions?

- Methodology : Stress testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Major degradation products (e.g., hydrolyzed amide bonds or oxidized thiophene rings) are isolated via preparative HPLC and structurally confirmed by NMR. Forced degradation under acidic/alkaline conditions identifies labile functional groups .

Q. What computational approaches predict binding interactions with Factor Xa’s S1/S4 pockets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER or GROMACS) using the X-ray structure of Factor Xa (PDB: 2W26). Key interactions include hydrogen bonds with Gly219 and hydrophobic contacts with Tyr228. Free energy perturbation (FEP) calculations quantify binding affinity changes for analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.